2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)aceta mide
Overview
Description
2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with N-(4-ethylphenyl)acetamide under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the C-2 position.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. The triazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole
- 4-Phenyl-1,2,4-triazole
- 3-Methyl-1,2,4-triazole
Compared to these compounds, 2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)acetamide has unique structural features that may enhance its biological activity and specificity .
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-15-6-10-17(11-7-15)22-19(26)14-28-21-24-23-20(25(21)5-2)16-8-12-18(27-3)13-9-16/h6-13H,4-5,14H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNNZEZHHKIRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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